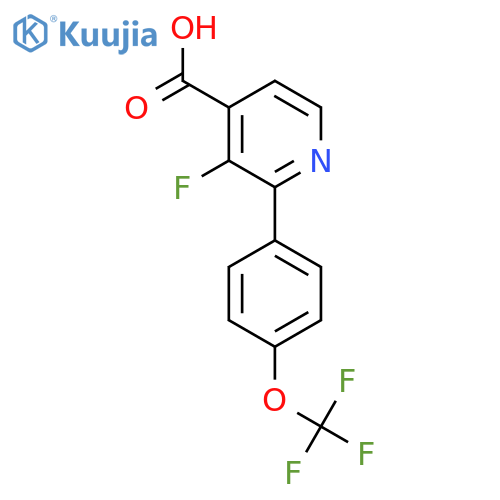Cas no 1261559-27-6 (3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid)

1261559-27-6 structure
商品名:3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid
CAS番号:1261559-27-6
MF:C13H7F4NO3
メガワット:301.193197488785
CID:4924598
3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid
-
- インチ: 1S/C13H7F4NO3/c14-10-9(12(19)20)5-6-18-11(10)7-1-3-8(4-2-7)21-13(15,16)17/h1-6H,(H,19,20)
- InChIKey: GPPCRYZYMWRGAH-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=O)O)C=CN=C1C1C=CC(=CC=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 369
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 3.3
3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023027105-500mg |
3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid |
1261559-27-6 | 97% | 500mg |
$940.80 | 2023-09-03 | |
| Alichem | A023027105-1g |
3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid |
1261559-27-6 | 97% | 1g |
$1629.60 | 2023-09-03 | |
| Alichem | A023027105-250mg |
3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid |
1261559-27-6 | 97% | 250mg |
$714.00 | 2023-09-03 |
3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid 関連文献
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
1261559-27-6 (3-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid) 関連製品
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
